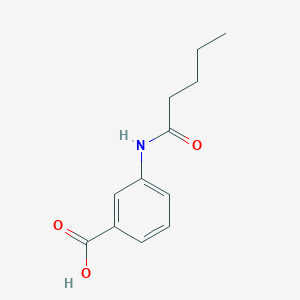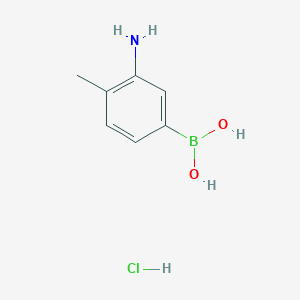
3-(戊酰氨基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pentanoylamino)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pentanoylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pentanoylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子对接和药物设计
3-(戊酰氨基)苯甲酸衍生物已在分子对接研究中得到探索,这些研究对于药物设计至关重要。 这些研究有助于预测化合物与目标蛋白结合时的取向,从而有助于设计具有增强结合特性和治疗潜力的化合物 .
抗氧化活性
研究表明,3-(戊酰氨基)苯甲酸的某些衍生物表现出显着的抗氧化活性。 这种特性对于开发可以防止氧化应激相关疾病的新型抗氧化剂至关重要 .
细胞毒性研究
从 3-(戊酰氨基)苯甲酸衍生的化合物已进行细胞毒性研究,以评估其作为癌症治疗剂的潜力。 这些研究评估了化合物抑制癌细胞生长的能力,这是开发新型抗癌药物的关键步骤 .
农业应用
在农业中,3-(戊酰氨基)苯甲酸及其衍生物可用作植物生长调节剂。 它们在提高作物产量、改善植物健康以及作为植物的补充营养来源方面表现出潜力 .
液晶性质
研究苯甲酸衍生物(包括 3-(戊酰氨基)苯甲酸)的液晶性质对于开发具有潜在应用于显示器和其他电子设备的新材料具有重要意义 .
电化学研究
涉及 3-(戊酰氨基)苯甲酸衍生物的电化学研究对于了解其氧化还原行为非常重要。 这些知识可应用于开发依赖氧化还原活性材料的电化学传感器和其他器件 .
作用机制
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . It is plausible that 3-(Pentanoylamino)benzoic acid may have a similar interaction with its targets.
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also involved in the core β-oxidative pathway . These pathways could potentially be affected by 3-(Pentanoylamino)benzoic acid.
Pharmacokinetics
It is known that the introduction of functional linkers into radioligands can influence their pharmacokinetics . The pentanoylamino group in 3-(Pentanoylamino)benzoic acid could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.
Result of Action
Benzoic acid and its derivatives are known to have various effects, such as antimicrobial activity . They can also affect the structure of microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Pentanoylamino)benzoic acid. For instance, abiotic and biotic factors such as salt, drought, heavy metals, UV light, herbivory, and pathogenesis can influence the production of secondary metabolites in plants . These factors could potentially affect the action of 3-(Pentanoylamino)benzoic acid.
生化分析
Biochemical Properties
3-(Pentanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways .
Cellular Effects
The effects of 3-(Pentanoylamino)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic processes . Additionally, 3-(Pentanoylamino)benzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-(Pentanoylamino)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway. For instance, it has been found to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby modulating the overall metabolic flux . These interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Pentanoylamino)benzoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to 3-(Pentanoylamino)benzoic acid has been associated with changes in cellular morphology and function, indicating its potential impact on cellular health over time.
Dosage Effects in Animal Models
The effects of 3-(Pentanoylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve overall health markers. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
3-(Pentanoylamino)benzoic acid is involved in several metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-(Pentanoylamino)benzoic acid within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This distribution is essential for its biochemical activity and overall impact on cellular function.
Subcellular Localization
The subcellular localization of 3-(Pentanoylamino)benzoic acid is critical for its activity and function. It has been found to localize predominantly in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, post-translational modifications may direct the compound to specific organelles, further influencing its biochemical effects.
属性
IUPAC Name |
3-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIGHKIHLCAAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586163 |
Source


|
| Record name | 3-(Pentanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174482-77-0 |
Source


|
| Record name | 3-(Pentanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














